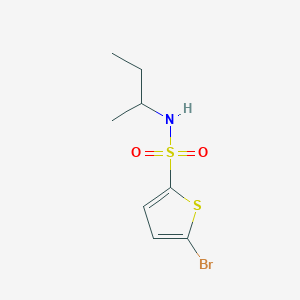![molecular formula C24H26N2O7S B296891 N-(2,5-dimethoxyphenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B296891.png)
N-(2,5-dimethoxyphenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethoxyphenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}acetamide, commonly known as DASAM, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DASAM is a sulfonamide derivative that exhibits potent anti-inflammatory and analgesic properties.
作用機序
The exact mechanism of action of DASAM is not fully understood. However, it is believed that DASAM exerts its anti-inflammatory and analgesic effects through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting the COX-2 enzyme, DASAM reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
DASAM has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). DASAM has also been found to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are enzymes involved in the production of prostaglandins and nitric oxide, respectively. Additionally, DASAM has been found to reduce oxidative stress and improve antioxidant status in various animal models.
実験室実験の利点と制限
DASAM has several advantages for lab experiments. It is a novel compound that exhibits potent anti-inflammatory and analgesic properties, making it a valuable tool for studying the mechanisms of inflammation and pain. DASAM is also relatively easy to synthesize, making it readily available for research purposes.
However, there are also limitations to using DASAM in lab experiments. The exact mechanism of action of DASAM is not fully understood, which makes it challenging to interpret the results of experiments involving DASAM. Additionally, DASAM has not been extensively studied in humans, which limits its potential therapeutic applications.
将来の方向性
There are several future directions for research involving DASAM. One area of research could focus on further elucidating the mechanism of action of DASAM. This could involve studying the effects of DASAM on various signaling pathways involved in inflammation and pain.
Another area of research could focus on studying the potential therapeutic applications of DASAM in humans. This could involve conducting clinical trials to evaluate the safety and efficacy of DASAM in treating conditions such as arthritis, neuropathic pain, and inflammatory bowel disease.
Additionally, research could focus on developing novel derivatives of DASAM with improved pharmacological properties. This could involve modifying the chemical structure of DASAM to enhance its potency and selectivity for the COX-2 enzyme.
Conclusion:
In conclusion, DASAM is a novel compound that exhibits potent anti-inflammatory and analgesic properties. It has been extensively studied for its potential therapeutic applications and has shown promise in treating conditions such as arthritis, neuropathic pain, and inflammatory bowel disease. Further research is needed to fully understand the mechanism of action of DASAM and to evaluate its safety and efficacy in humans.
合成法
The synthesis of DASAM involves the reaction of 2,5-dimethoxyaniline with p-toluenesulfonyl chloride to form the corresponding sulfonamide derivative. The resulting compound is then reacted with 3,4-dimethoxyaniline and acetyl chloride to form DASAM. The synthesis of DASAM is a straightforward process and can be achieved through a one-pot reaction.
科学的研究の応用
DASAM has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory and analgesic properties in various animal models. DASAM has been found to be effective in reducing pain and inflammation associated with various conditions such as arthritis, neuropathic pain, and inflammatory bowel disease.
特性
分子式 |
C24H26N2O7S |
|---|---|
分子量 |
486.5 g/mol |
IUPAC名 |
N-(2,5-dimethoxyphenyl)-2-(N-(3,4-dimethoxyphenyl)sulfonylanilino)acetamide |
InChI |
InChI=1S/C24H26N2O7S/c1-30-18-10-12-21(31-2)20(14-18)25-24(27)16-26(17-8-6-5-7-9-17)34(28,29)19-11-13-22(32-3)23(15-19)33-4/h5-15H,16H2,1-4H3,(H,25,27) |
InChIキー |
OVSFKZOXIKHPAI-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
正規SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-(3-ethoxypropyl)acetamide](/img/structure/B296811.png)
![2-[2-ethoxy(methylsulfonyl)anilino]-N-(2-isopropylphenyl)acetamide](/img/structure/B296812.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2,3-dichloro(methylsulfonyl)anilino]acetamide](/img/structure/B296813.png)
![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-phenylacetamide](/img/structure/B296815.png)
![N-{4-[(4-fluoroanilino)sulfonyl]phenyl}-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B296816.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-methylanilino}acetamide](/img/structure/B296818.png)
![N-{4-[(4-chloroanilino)sulfonyl]phenyl}-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B296821.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B296822.png)
![N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-N-(3,5-dichlorophenyl)benzenesulfonamide](/img/structure/B296823.png)
![N-(2-chlorobenzyl)-4-{[(methylsulfonyl)anilino]methyl}benzamide](/img/structure/B296825.png)

![N-[4-(acetylamino)phenyl]-2-[3-chloro-4-methoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B296828.png)

![N-(5-chloro-2-methoxyphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide](/img/structure/B296830.png)